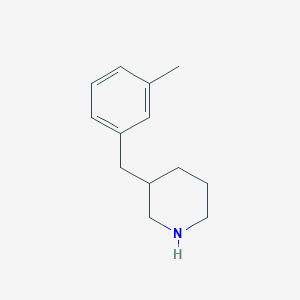

3-(3-Methyl-benzyl)-piperidine

Description

Significance of the Piperidine (B6355638) Scaffold in Medicinal Chemistry and Natural Products Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and natural products research. encyclopedia.pubnih.gov This structural motif is prevalent in a vast number of pharmaceuticals and biologically active alkaloids. encyclopedia.pubresearchgate.net Its importance stems from its ability to serve as a versatile scaffold for the design of new drugs, influencing properties such as physicochemical characteristics, biological activity, selectivity, and pharmacokinetic profiles. researchgate.netthieme-connect.com The introduction of chiral piperidine scaffolds can be particularly beneficial in drug discovery, helping to modulate these properties and even reduce cardiac toxicity. researchgate.netthieme-connect.com Piperidine derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.gov

The unique ability of the piperidine structure to be combined with various molecular fragments allows for the creation of new compounds with a wide range of potential pharmacological effects. clinmedkaz.org This has led to extensive research into its derivatives for treating diseases of the central nervous system, cancer, and infectious diseases. encyclopedia.pubclinmedkaz.org

Overview of Benzyl-Substituted Piperidine Derivatives in Chemical Biology

Benzyl-substituted piperidines are a significant class of compounds within chemical biology, demonstrating a broad spectrum of physiological and pharmaceutical activities. researchgate.net The benzyl (B1604629) group, when attached to the piperidine ring, can provide crucial interactions with biological targets. For instance, in the context of Alzheimer's disease research, the benzyl-piperidine group has been shown to bind effectively to the catalytic site of the acetylcholinesterase (AChE) enzyme. encyclopedia.pub This has made the synthesis of new benzyl-piperidine derivatives a well-established strategy for developing novel treatments for this neurodegenerative disease. encyclopedia.pubbenthamdirect.com

Furthermore, N-benzyl piperidine derivatives have been designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing promise as multifunctional agents for Alzheimer's disease. nih.gov Research has also explored N-benzyl-substituted piperidine amides as potential cholinesterase inhibitors. uj.edu.pl In the field of virology, N-benzyl 4,4-disubstituted piperidines have been identified as a potent class of inhibitors for the influenza H1N1 virus. ub.edu The versatility of the benzyl-piperidine scaffold is further highlighted by its investigation in the development of tyrosinase inhibitors and agents with potential neuroprotective effects. ontosight.ainih.gov

A convenient method for preparing a series of 3-(substituted benzyl)piperidines involves the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and heteroaromatic ring saturation. researchgate.net

Rationale for Academic Investigation of 3-(3-Methyl-benzyl)-piperidine and its Analogues

The specific academic investigation into this compound and its analogues is driven by the established biological significance of both the piperidine scaffold and benzyl-substituted derivatives. The methyl group on the benzyl ring of this compound is of particular interest as substitutions on the benzyl group can significantly influence biological activity. ajchem-a.com

For example, studies on related compounds have shown that the position of a methyl group on the piperidine ring itself can impact anticancer properties. ajchem-a.com In the context of dopamine (B1211576) receptor antagonists, the 3-methylbenzyl group has been a key modification in structure-activity relationship (SAR) studies. nih.gov Research into the microbiological oxidation of the related compound 1-benzyl-3-methyl-Δ3-piperidine has also been undertaken, indicating an interest in the biotransformation of such molecules. researchgate.net

The synthesis of various analogues, such as those with different substitutions on the benzyl ring or modifications to the piperidine structure, allows researchers to probe the specific interactions that govern biological activity. mdpi.comresearchgate.net For instance, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been described as a platform for drug discovery. researchgate.net The rationale, therefore, is to systematically explore how the specific structural features of this compound and its analogues contribute to their potential therapeutic applications, building upon the extensive body of knowledge surrounding piperidine-based compounds.

Data on Related Benzyl-Piperidine Derivatives

The following tables present data on the synthesis and biological evaluation of various benzyl-piperidine derivatives, providing context for the research into this compound.

| Compound Name | Synthetic Method | Starting Materials | Reference |

| 1-BENZYL-3-METHYL-4-PIPERIDONE | Reaction of bromoacetyl derivative with (1-Benzyl-piperidin-4-yl)-methyl-amine and N,N-Diisopropylethylamine in dichloromethane. | (1-Benzyl-piperidin-4-yl)-methyl-amine, N,N-Diisopropylethylamine | chemicalbook.com |

| trans-3-methyl-5-benzylaminopiperidine | Reaction of 3-methyl-5-hydroxypyridine with a benzyl halide, followed by catalytic hydrogenation and subsequent reactions. | 3-methyl-5-hydroxypyridine, benzyl halide | google.com |

| (E)-1-(4-Benzyl-1-piperidyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Reaction between p-coumaric acid and 1-benzylpiperidine. | p-coumaric acid, 1-benzylpiperidine | nih.gov |

| (E)-1-(4-Benzyl-1-piperidyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | Reaction between caffeic acid and 1-benzylpiperidine. | caffeic acid, 1-benzylpiperidine | nih.gov |

| (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | Not explicitly detailed | Not explicitly detailed | mdpi.com |

| Compound Class | Biological Target/Activity | Key Findings | Reference |

| N-Benzyl piperidine derivatives | Histone deacetylase (HDAC) and acetylcholinesterase (AChE) | Compounds d5 and d10 showed dual enzyme inhibition and neuroprotective activities. | nih.gov |

| N-benzyl 4,4-disubstituted piperidines | Influenza A virus fusion | Identified as fusion inhibitors with specific activity against the H1N1 subtype. | ub.edu |

| Benzylpiperidine derivatives | Alzheimer's disease (Anti-AChE) | The benzyl-piperidine group provides good binding to the catalytic site of AChE. | encyclopedia.pub |

| 3-benzylpiperidines | Fungicide activity | Noted as having fungicide activity. | researchgate.net |

| 3-methyl-4-phenylpiperidine-4-carboxylate derivatives | Potential analgesic, anti-inflammatory, and neuroprotective effects | Similar piperidine derivatives have been explored for these effects. | ontosight.ai |

Properties

IUPAC Name |

3-[(3-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-4-2-5-12(8-11)9-13-6-3-7-14-10-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDXLGZYLHVIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588804 | |

| Record name | 3-[(3-Methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-64-6 | |

| Record name | 3-[(3-Methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 3 Methyl Benzyl Piperidine and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation with Benzyl (B1604629) Substitution

Hydrogenation and Reduction Reactions in Substituted Piperidine Synthesis

The catalytic hydrogenation of substituted pyridines is one of the most direct and widely employed methods for synthesizing the corresponding piperidines researchgate.netrsc.org. This transformation involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring, typically using hydrogen gas and a metal catalyst.

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C) researchgate.netrsc.org. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity researchgate.netresearchgate.netrsc.org. For instance, the hydrogenation of functionalized pyridines can be achieved under mild conditions using rhodium oxide (Rh₂O₃) as a catalyst, which shows broad substrate scope rsc.org. Platinum oxide has also been effectively used for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressure of 50 to 70 bar researchgate.netresearchgate.net.

Homogeneous catalysts, often based on iridium, rhodium, or ruthenium complexes, offer an alternative with potentially higher selectivity and milder reaction conditions nih.govchemrxiv.orgdicp.ac.cn. A robust iridium(III)-catalyzed ionic hydrogenation of pyridines has been shown to tolerate highly reduction-sensitive groups like nitro, azido, and bromo functionalities, expanding the accessible chemical space of multi-substituted piperidines chemrxiv.org.

The stereoselectivity of hydrogenation is a critical aspect, especially when creating chiral centers on the piperidine ring. The reduction of a substituted pyridine often leads to the cis-isomer as the major product nih.gov. Asymmetric hydrogenation methods, employing chiral catalysts or auxiliaries, have been developed to produce enantioenriched piperidine derivatives nih.govdicp.ac.cn.

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Conditions | Substrate Scope | Key Features |

| Platinum Oxide (PtO₂) researchgate.netresearchgate.net | Glacial acetic acid, 50-70 bar H₂ | Substituted pyridines | Effective for various substituted pyridines. |

| Rhodium Oxide (Rh₂O₃) rsc.org | Mild conditions (e.g., 5 bar H₂, 40°C) | Broad range of unprotected pyridines | Tolerates many functional groups. |

| Iridium(III) Complex chemrxiv.org | Ionic hydrogenation | Pyridines with reduction-sensitive groups | Excellent chemoselectivity. |

| Rhodium(I) Complex nih.gov | Ferrocene ligand | Unsaturated substituted piperidinones | High stereoselectivity. |

| Palladium on Carbon (Pd/C) rsc.org | Varies (often harsher conditions) | General substituted pyridines | Commonly used, but may require harsher conditions. |

Intramolecular Cyclization Routes for Piperidine Architectures

Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring from acyclic precursors. In this approach, a molecule containing a nitrogen atom (typically an amine) and a reactive functional group elsewhere in its chain is induced to cyclize, forming a new carbon-nitrogen or carbon-carbon bond to complete the six-membered ring nih.gov.

Various types of intramolecular reactions are employed for piperidine synthesis:

Reductive Amination: An acyclic amino-aldehyde or amino-ketone can cyclize via the formation of an intermediate imine or enamine, which is then reduced in situ to the piperidine.

Nucleophilic Substitution: A common method involves an amine nucleophile attacking an electrophilic carbon atom within the same molecule, such as an alkyl halide or a tosylate, to displace a leaving group and form the ring.

Michael Addition (Aza-Michael Reaction): An amine can add to an α,β-unsaturated carbonyl system within the same molecule in a conjugate fashion. This intramolecular aza-Michael reaction (IMAMR) is a versatile route to substituted piperidines nih.gov.

Radical Cyclization: Radical-mediated reactions can also be used to form the piperidine ring. A radical generated on a carbon atom can add to a tethered double or triple bond, followed by a quenching step to yield the cyclized product nih.govbeilstein-journals.org. Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes is one such effective method nih.gov.

A highly efficient one-pot synthesis of 3-azidopiperidines and subsequently 3-aminopiperidines has been developed through the intramolecular cyclization of unsaturated amines, which allows for the regioselective, anti-Markovnikov installation of a nitrogen nucleophile nih.gov.

Alkene Cyclization in Piperidine Derivative Formation

The cyclization of substrates containing both an alkene and an amine functionality is a prominent method for piperidine synthesis. These reactions often proceed through aminometalation or carbometalation pathways, frequently catalyzed by transition metals like palladium or gold nih.govorganic-chemistry.org.

Key strategies include:

Wacker-type Aerobic Oxidative Cyclization: A base-free Pd(DMSO)₂(TFA)₂ catalyst can be used for the oxidative cyclization of alkenes bearing a nitrogen nucleophile, providing access to various nitrogen heterocycles, including piperidines organic-chemistry.org.

Amino- or Azido-functionalization: Palladium-catalyzed reactions can achieve intramolecular aminohalogenation, aminoacetoxylation, or azido-functionalization of alkenes to form substituted piperidines nih.govorganic-chemistry.org. For example, a Pd-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization provides access to a wide array of structurally diverse 3-chloropiperidines in good yields and with excellent enantioselectivities organic-chemistry.org.

Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine (B1217469) intermediate can furnish 3-substituted tetrahydropyridines, which are then reduced to the corresponding piperidines acs.org. This provides a powerful route to enantioenriched 3-arylpiperidines acs.orgnih.govorganic-chemistry.org.

Mannich Reaction and Related Approaches for Piperidine Synthesis

The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine nih.govlibretexts.org. It is a powerful tool for C-C bond formation and the introduction of an aminomethyl group. Multicomponent reactions that assemble the piperidine ring in a single step are often based on tandem sequences involving Mannich-type additions hse.ruresearchgate.net.

For instance, a four-component reaction can yield highly substituted piperidin-2-ones stereoselectively through a domino process that includes a Michael addition followed by a Mannich reaction and subsequent intramolecular cyclization hse.ru. The nitro-Mannich (or aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another versatile tool for synthesizing functionalized piperidine-based compounds researchgate.net.

Biosynthesis-inspired strategies have also been developed. A stereoselective three-component vinylogous Mannich reaction can be used to assemble multi-substituted chiral piperidines, mimicking the natural formation of piperidine alkaloids from L-lysine scispace.comrsc.org.

Regioselective and Stereoselective Synthetic Pathways to Methyl-Substituted Piperidines

Achieving control over the position (regioselectivity) and spatial orientation (stereoselectivity) of substituents is paramount in modern organic synthesis. For methyl-substituted piperidines, such as the target compound, several advanced strategies are available.

Hydrogenation of disubstituted pyridines often provides cis-piperidines with high diastereoselectivity whiterose.ac.uk. The resulting cis-isomers can then, in many cases, be converted to the thermodynamically more stable trans-isomers through base-mediated epimerization whiterose.ac.uk.

Directed metalation is another powerful tool. The N-Boc protecting group, for example, can direct lithiation to the C2 position of the piperidine ring. Subsequent trapping with an electrophile allows for the regioselective introduction of a substituent. While this is highly effective for the C2 position, functionalization at the more remote C3 and C4 positions is more challenging researchgate.net. However, palladium-catalyzed methods have been developed for the β-arylation of N-Boc-piperidines, where ligand choice controls the selectivity between α- and β-functionalization researchgate.net.

Asymmetric synthesis of 3-substituted piperidines can be achieved through methods like the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the enantioselective introduction of aryl groups at the 3-position acs.orgnih.govorganic-chemistry.org. Carbonyl ene and Prins cyclizations of carefully designed acyclic precursors also provide a novel approach to cis- and trans-3,4-disubstituted piperidines, where the stereochemical outcome can be controlled by the choice of a Brønsted or Lewis acid catalyst nih.gov.

Functionalization and Derivatization Strategies of the Piperidine Ring and Benzyl Moiety

Once the core 3-(3-Methyl-benzyl)-piperidine structure is assembled, further modifications can be made to either the piperidine ring or the benzyl moiety to generate a library of derivatives for structure-activity relationship (SAR) studies.

Functionalization of the Piperidine Ring: The piperidine nitrogen is the most common site for derivatization. It can be readily alkylated, acylated, or sulfonylated using standard procedures. The N-benzyl piperidine motif itself is a versatile tool in drug discovery, often used to fine-tune efficacy and physicochemical properties nih.gov.

Direct C-H functionalization of the piperidine ring is a more advanced strategy that avoids the need for pre-installed functional groups. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been used for the site-selective functionalization of N-Boc-piperidine researchgate.net. The site of functionalization (C2, C3, or C4) can be controlled by the choice of both the rhodium catalyst and the nitrogen protecting group. While C2 and C4 functionalizations can be achieved directly, 3-substituted analogues are often prepared indirectly, for example, via cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening researchgate.net.

Functionalization of the Benzyl Moiety: The benzyl portion of the molecule also offers opportunities for derivatization. The methyl group on the aromatic ring can be a handle for further reactions. For example, it can be halogenated (e.g., via free-radical bromination) to introduce a benzylic halide, which can then be subjected to nucleophilic substitution to introduce a wide variety of functional groups.

The aromatic ring itself can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The directing effects of the existing alkyl and benzylpiperidine substituents would need to be considered to control the regioselectivity of these reactions. Alternatively, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed if a halogen atom is present on the aromatic ring, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Post-Cyclization Modifications and Epimerization Techniques

Once the piperidine core is formed, subsequent modifications can be performed to introduce further functional diversity or to alter the stereochemistry of existing substituents. These post-cyclization modifications are crucial for fine-tuning the properties of the molecule.

A significant technique in this context is epimerization, which allows for the conversion of a less stable diastereomer into a more stable one. A general and highly diastereoselective method for piperidine epimerization has been developed using a combination of photocatalysis and hydrogen atom transfer (HAT) nih.gov. This light-mediated approach can be applied to a wide variety of substituted piperidines, effectively converting readily accessible kinetic isomers into their thermodynamically favored counterparts nih.govnih.gov. The process is reversible, with either diastereomer converging to the same equilibrium ratio, which generally correlates with the calculated relative stabilities of the isomers nih.gov.

Base-mediated epimerization is another common strategy. For example, cis-piperidines, often formed through the hydrogenation of corresponding pyridines, can be transformed into their trans-diastereoisomers under thermodynamic control. This transformation is driven by relieving unfavorable steric interactions, such as a 1,3-diaxial interaction in the cis isomer whiterose.ac.uk.

Beyond epimerization, other post-cyclization functionalizations include diastereoselective lithiation followed by trapping with an electrophile. This allows for the introduction of new substituents at a specific position with stereochemical control whiterose.ac.uk. Such strategies are vital for creating libraries of piperidine derivatives for further investigation.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. In the context of piperidine synthesis, this involves developing more efficient, atom-economical reactions and utilizing less hazardous materials nih.govunibo.it.

An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key precursors to piperidines. This methodology presents significant advantages over classical methods like the Dieckman condensation nih.govresearchgate.net. Such strategies often focus on one-pot, multicomponent reactions that increase efficiency and reduce waste researchgate.net. The development of novel techniques using non-toxic catalysts, water as a solvent, or solvent-free conditions are central to these green approaches ajchem-a.com.

Furthermore, the choice of reagents and catalysts is critical. The use of heterogeneous catalysts that can be easily recovered and recycled improves the sustainability of the process. For instance, the palladium on carbon catalyst used in the hydrogenation of pyridines can be filtered off and potentially reused, aligning with green chemistry principles researchgate.net. The broader goal is to transform the industrial landscape, particularly in the pharmaceutical sector, towards long-term sustainability by developing greener synthesis processes unibo.it.

Catalytic Systems and Reaction Conditions for Stereocontrol in Piperidine Synthesis

Achieving precise control over the three-dimensional structure of piperidine derivatives is paramount, as stereochemistry often dictates biological activity. A variety of catalytic systems have been developed to govern the stereochemical outcome of piperidine synthesis.

Organocatalysis and Metal Catalysis: Rhodium-based catalysts have proven highly effective in the asymmetric synthesis of 3-substituted piperidines. A key strategy involves the Rh-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate. This reaction yields 3-substituted tetrahydropyridines with excellent enantioselectivity and broad functional group tolerance, which can then be reduced to the desired piperidine acs.org.

Organocatalysis offers a metal-free alternative for constructing chiral piperidines. For example, polysubstituted piperidines can be synthesized from aldehydes and nitroolefins via a domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol, allowing for the formation of four contiguous stereocenters with high enantioselectivity acs.org.

Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis provides a powerful and sustainable route to stereo-enriched piperidines nih.govacs.org. A notable chemo-enzymatic approach involves the asymmetric dearomatization of activated pyridines. A key step in this process is a stereoselective one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase (ERED/IRED) nih.govacs.org. This cascade converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines under benign conditions, offering high enantioselectivity nih.govrsc.org.

Table 2: Examples of Catalytic Systems for Stereocontrolled Piperidine Synthesis

| Catalytic System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Rhodium Complex / Chiral Ligand | Asymmetric Reductive Heck | High enantioselectivity for 3-aryl piperidines | acs.org |

| Amine Oxidase / Ene Imine Reductase | Biocatalytic Cascade | Green, highly stereoselective dearomatization | nih.govacs.org |

| O-TMS protected diphenylprolinol | Organocatalytic Domino Reaction | Metal-free, creates multiple stereocenters | acs.org |

These advanced catalytic systems provide chemists with a robust toolkit for the precise and efficient synthesis of complex piperidine structures like this compound, enabling the exploration of their chemical and biological properties.

Advanced Spectroscopic and Analytical Characterization in 3 3 Methyl Benzyl Piperidine Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of 3-(3-Methyl-benzyl)-piperidine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation.

While specific spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on the known values for piperidine (B6355638), toluene, and related substituted benzylpiperidines. The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the 3-methylbenzyl group, the aliphatic protons of the piperidine ring, the benzylic methylene (B1212753) protons, and the methyl group protons. Similarly, the ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.9 - 7.2 | Multiplet |

| Piperidine (ring CH) | 2.5 - 3.1 | Multiplet |

| Benzylic (CH₂) | ~2.5 | Multiplet |

| Piperidine (ring CH₂) | 1.1 - 1.8 | Multiplet |

| Aromatic Methyl (CH₃) | ~2.3 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (quaternary C-CH₃) | ~138 |

| Aromatic (quaternary C-CH₂) | ~140 |

| Aromatic (CH) | 126 - 129 |

| Piperidine (CH-benzyl) | ~40 |

| Piperidine (CH₂ adjacent to N) | ~47 |

| Piperidine (other CH₂) | 25 - 32 |

| Benzylic (CH₂) | ~39 |

For substituted piperidines like this compound, which has a chiral center at the C3 position, NMR is crucial for determining relative stereochemistry. The piperidine ring typically adopts a chair conformation to minimize steric strain. rsc.org The 3-methylbenzyl substituent can exist in either an axial or an equatorial position, leading to two possible diastereomers if another substituent is present, or existing as a pair of enantiomers that interconvert via ring flipping.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the spatial proximity of protons. ipb.pt For instance, a NOESY experiment could show correlations between the benzylic protons and specific protons on the piperidine ring, helping to establish the preferred conformation and the orientation of the substituent. Furthermore, the magnitude of proton-proton coupling constants (J-values) extracted from high-resolution ¹H NMR spectra can provide definitive information about the dihedral angles between adjacent protons, which is instrumental in assigning axial versus equatorial positions. rsc.orgwhiterose.ac.uk

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound's structure and bonding.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include:

N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹ for the secondary amine.

Aromatic C-H stretch: Bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretch: Strong bands appearing just below 3000 cm⁻¹.

Aromatic C=C stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

C-N stretch: Bands in the 1000-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, aiding in the confirmation of the benzyl (B1604629) moiety.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Bending | 1450 - 1600 | IR, Raman |

| CH₂ Bend (Scissoring) | ~1465 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₃H₁₉N), the calculated molecular weight is approximately 189.30 g/mol .

In an electron ionization (EI) mass spectrum, the compound would produce a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The energetic nature of EI-MS also causes the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern provides a roadmap of the molecule's structure.

Expected key fragmentation pathways for this compound include:

Benzylic Cleavage: The most common fragmentation for benzyl compounds is the cleavage of the bond between the benzylic carbon and the piperidine ring. This would result in the formation of a stable methylbenzyl cation or a tropylium (B1234903) ion at m/z 105, and potentially a further loss to m/z 91. This is often the base peak in the spectrum.

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, typically involving the loss of small neutral molecules or radicals, leading to a series of peaks that are characteristic of the piperidine core structure. scielo.br

Table 4: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 189 | [C₁₃H₁₉N]⁺ | Molecular Ion (M⁺) |

| 188 | [M-H]⁺ | Loss of a hydrogen atom |

| 105 | [C₈H₉]⁺ | Methylbenzyl cation from benzylic cleavage |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. To perform this analysis, a suitable single crystal of this compound or a salt derivative must first be grown.

While the specific crystal structure for this compound is not available in the literature, studies on similar substituted benzyl-piperidine compounds consistently show that the piperidine ring adopts a stable chair conformation. researchgate.netresearchgate.netnih.gov An X-ray diffraction study would confirm this conformation and determine the orientation (axial or equatorial) of the 3-methylbenzyl group relative to the ring. The analysis would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions.

Table 5: Example Crystallographic Data for a Related Substituted Benzyl-Piperidine Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.8918 |

| b (Å) | 30.6042 |

| c (Å) | 12.3878 |

| β (°) | 92.426 |

| Volume (ų) | 3746.8 |

| Z (molecules/unit cell) | 8 |

Data derived from a related structure, t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, for illustrative purposes. researchgate.net

Thermal Analysis Techniques in Compound Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a compound as a function of temperature. mt.com

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would reveal important thermal transitions, such as its melting point (as an endothermic peak) and boiling point. It can also detect polymorphic transitions or decomposition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. technion.ac.il This analysis is used to determine the thermal stability of the compound. The TGA curve would show the onset temperature of decomposition and indicate whether the decomposition occurs in single or multiple steps. For a relatively stable organic molecule like this compound, significant mass loss would not be expected until a relatively high temperature is reached.

Table 6: Information Obtainable from Thermal Analysis of this compound

| Technique | Measurement | Information Provided |

|---|---|---|

| DSC | Heat Flow | Melting Point, Boiling Point, Phase Transitions |

Structure Activity Relationship Sar Studies of 3 3 Methyl Benzyl Piperidine Derivatives

Impact of Substitution Patterns on the Piperidine (B6355638) Ring on Biological Activity

The piperidine ring is a cornerstone of many pharmacologically active compounds, and its substitution pattern is a key determinant of biological activity. mdpi.comnih.gov In the context of 3-(3-Methyl-benzyl)-piperidine derivatives, modifications to this heterocyclic core can significantly influence binding affinity, selectivity, and metabolic stability.

Research on related piperidine-containing compounds demonstrates that the position, size, and nature of substituents are critical. For instance, in a series of quinolone-based gonadotropin-releasing hormone (GnRH) antagonists, introducing small substituents at the 6-position of a piperidine ring was well-tolerated for binding potency. Specifically, a trifluoromethyl group at this position was found to reduce the clearance rate and enhance oral bioavailability. mssm.edu Similarly, studies on piperine (B192125) analogs as monoamine oxidase (MAO) inhibitors have shown that a 4-methyl substituted piperidine ring can lead to high inhibitory activity for MAO-B. nih.gov

The introduction of substituents can also alter the conformation of the piperidine ring, which typically adopts a chair conformation. vulcanchem.com An axial or equatorial orientation of a substituent can dramatically affect how the molecule interacts with its biological target. nih.gov For example, installing substitutions adjacent to the piperidine nitrogen (at the 2 and/or 6 positions) is a common medicinal chemistry strategy to block metabolism of the ring and influence its three-dimensional shape. rsc.org

These findings suggest that for this compound derivatives, strategic substitution on the piperidine ring could be used to fine-tune pharmacological properties. Small alkyl or halogen groups at positions 2, 4, 5, or 6 could modulate activity and pharmacokinetics.

Table 1: Effect of Piperidine Ring Substitution on Biological Activity in Analogous Scaffolds

| Scaffold/Target | Position of Substitution | Substituent | Observed Effect on Activity |

|---|---|---|---|

| Piperidine-substituted quinolones (GnRH Antagonists) | 6-position | Trifluoromethyl | Reduced clearance, increased oral bioavailability. mssm.edu |

| Piperine Analogs (MAO Inhibitors) | 4-position | Methyl | High inhibitory activity for MAO-B. nih.gov |

Influence of Benzyl (B1604629) Moiety Modifications on Pharmacological Profiles

Modifications to the benzyl moiety of this compound offer another avenue for optimizing pharmacological profiles. The electronic and steric properties of substituents on the aromatic ring can govern interactions with target proteins, such as cation-π interactions. nih.gov

In SAR studies of N-benzyl piperidine derivatives targeting monoamine transporters, substitutions on the benzyl ring had a profound impact on affinity and selectivity. A series of compounds with ortho- and meta-substituents were synthesized to probe their effects on the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov Several analogs demonstrated low nanomolar affinity for DAT and a wide range of SERT/DAT selectivity ratios, with minimal affinity for NET. nih.gov This highlights that altering the substitution pattern on the benzyl ring can steer the compound's selectivity profile.

For the parent compound, this compound, moving the methyl group from the meta (3-position) to the ortho (2-position) or para (4-position) would likely alter the molecule's conformation and its fit within a binding pocket. In a study of M1 allosteric agonists, it was found that if the benzyl group possessed substituents in the 3- or 4-positions, all M1 agonism was lost. nih.gov This demonstrates a high sensitivity to the substitution pattern on the benzyl ring for certain targets.

Introducing other functional groups, such as halogens, hydroxyl, or methoxy (B1213986) groups, could further modulate activity by altering lipophilicity and hydrogen bonding capacity. For example, in a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, introducing a fluorine atom to the benzyl ring was highly beneficial for potency. unisi.it

Table 2: Influence of Benzyl Ring Substitution on Transporter Affinity in N-Benzyl Piperidine Analogs

| Benzyl Ring Substituent | Target | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 2-Trifluoromethyl | DAT | >10,000 | nih.gov |

| 2-Trifluoromethyl | SERT | >10,000 | nih.gov |

| 3-Methyl | DAT | 10.3 | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor in the biological activity of chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. mdpi.comresearchgate.net The this compound scaffold possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers.

The spatial arrangement of the 3-methyl-benzyl group relative to the piperidine ring can dictate the molecule's ability to bind effectively to its target. Biological systems, such as enzymes and receptors, are inherently chiral, and they often show preferential binding to one enantiomer over the other. mdpi.com This stereospecificity can lead to significant differences in potency. For instance, in a study of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring played a crucial role in determining potency. clinmedkaz.org

The synthesis of enantiomerically pure isomers is therefore essential for a thorough SAR evaluation. rsc.org The differential activity of the (R) and (S) isomers can provide valuable information about the topology of the binding site. For example, if the (S)-enantiomer is significantly more active, it suggests that the binding pocket has a specific shape that accommodates the spatial orientation of the substituents in that configuration. This knowledge is crucial for guiding further drug design and optimization efforts. researchgate.net

Bioisosteric Replacements and Their Effects on Activity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. ctppc.org This approach is used to enhance potency, improve selectivity, decrease side effects, and optimize pharmacokinetic properties. researchgate.net For this compound derivatives, bioisosteric replacements can be applied to both the piperidine and benzyl moieties.

A classic non-classical bioisosteric replacement involves substituting a phenyl ring with a heteroaromatic ring, such as pyridine (B92270). ctppc.org Replacing the 3-methylphenyl group with a pyridyl analog could introduce a nitrogen atom, altering the electronic distribution and providing a new hydrogen bond acceptor site, which could lead to improved target interactions and solubility.

Other common bioisosteric replacements include:

Hydrogen vs. Fluorine : Replacing a hydrogen atom with fluorine can block metabolic oxidation at that position and may enhance binding affinity without significantly increasing steric bulk. cambridgemedchemconsulting.com

Methyl group vs. other small groups : The methyl group on the benzyl ring could be replaced with bioisosteres like a chlorine atom or a trifluoromethyl group to probe electronic and steric requirements.

Classical Bioisosteres : Functional groups like a hydroxyl (-OH) group can be swapped with an amine (-NH2), or a carboxyl group (-COOH) with a tetrazole ring to modify acidity and membrane permeability. ctppc.org

Fragment-Based Drug Design and Scaffold Hopping Approaches

Advanced computational and synthetic strategies like fragment-based drug design (FBDD) and scaffold hopping are increasingly used to discover novel chemotypes with desired biological activities. uniroma1.ituniroma1.it

In fragment-based design , small molecular fragments that bind weakly to a target are identified and then grown or linked together to create a more potent lead compound. The this compound structure itself can be seen as being composed of a piperidine fragment and a 3-methyl-benzyl fragment. An FBDD approach could involve exploring alternative fragments to replace either of these two components to improve properties.

Scaffold hopping aims to identify structurally distinct molecules that retain the key pharmacophoric features of the original lead compound, thereby mimicking its biological activity. uniroma1.it Starting from the this compound template, computational algorithms can search for new scaffolds that place the essential interacting groups (e.g., the basic nitrogen of the piperidine and the aromatic ring) in a similar spatial orientation. eurekaselect.com This strategy is valuable for escaping undesirable chemical space, improving drug-like properties, or generating novel intellectual property. uniroma1.it For example, the flexible piperidine ring could be replaced by a more rigid bicyclic amine, or the entire benzyl-piperidine core could be replaced by a completely different template that maintains the original pharmacophore.

Exploration of Pharmacological Potential and Therapeutic Modalities for 3 3 Methyl Benzyl Piperidine Analogues

Potential for Central Nervous System (CNS) Disorders Research

Piperidine (B6355638) derivatives are actively being investigated for their potential in addressing CNS diseases. The N-benzylpiperidine fragment, for instance, is a key component of donepezil, a well-known acetylcholinesterase inhibitor. researchgate.net Research has extended to various analogues for their potential neuroprotective, anticonvulsant, and anti-parkinsonian properties.

The synthesis of various piperidine derivatives has been a strategy in the search for new anticonvulsant agents. biointerfaceresearch.comresearchgate.net The core structure is seen as a viable pharmacophore for developing compounds with potential efficacy in seizure models.

Several studies have highlighted the neuroprotective potential of piperidine analogues. In one study, novel cinnamamide-piperidine and piperazine (B1678402) derivatives were designed and synthesized, with some compounds showing potent protective capabilities against glutamate-induced cell damage in SH-SY5Y cells. thieme-connect.comresearchgate.net Specifically, compound 9d from this series exhibited significant neuroprotective activity in vitro, comparable to the reference drug Fenazinel. thieme-connect.comresearchgate.net Further research into piperidine urea (B33335) derivatives also identified compounds with the ability to protect against L-glutamic acid–induced injury in the same cell line. thieme-connect.com

Another line of research involves hybrids of N-benzylpiperidine (NBP) linked with antioxidant structures like cinnamic acid. These compounds have demonstrated neuroprotective properties against mitochondrial oxidative stress in addition to other biological activities. nih.gov The alkaloid piperine (B192125), which contains a piperidine ring, has also shown neuroprotective effects in a mouse model of Parkinson's disease by protecting dopaminergic neurons through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov

| Compound Class | Specific Analogue | Research Model | Observed Effect | Reference |

|---|---|---|---|---|

| Cinnamamide-Piperazine Derivative | Compound 9d | Glutamate-induced damage in SH-SY5Y cells | Cell viability of 56.53% at 1 µmol/L and 59.65% at 10 µmol/L | thieme-connect.com |

| Piperidine Urea Derivative | Compound A10 | L-glutamic acid–induced injury in SH-SY5Y cells | Showed slightly better protective activity than the control drug (Fenazinel) | thieme-connect.com |

| Natural Alkaloid | Piperine | MPTP-induced mouse model of Parkinson's disease | Attenuated deficits in motor coordination and cognitive function; prevented dopaminergic neuron loss | nih.gov |

The neuroprotective effects of piperidine analogues in models of Parkinson's disease suggest their potential for further investigation as anti-parkinsonian agents. Research on piperine demonstrated that its administration attenuated motor coordination deficits and prevented the loss of tyrosine hydroxylase-positive cells in the substantia nigra in mice treated with the neurotoxin MPTP. nih.gov This protection is attributed to its antioxidant, anti-apoptotic, and anti-inflammatory properties. nih.gov Additionally, dipeptide derivatives of L-dopa, a cornerstone of Parkinson's therapy, have been synthesized and evaluated in a rat model of the disease, with one compound showing higher peak activity than L-dopa itself after oral administration. nih.gov

Anti-Cancer and Anti-Tumor Research Investigations

The piperidine scaffold is a key feature in a variety of compounds being investigated for their anti-cancer properties. mdpi.comnih.gov These derivatives have been shown to affect cancer cells through multiple mechanisms, including inducing apoptosis and inhibiting cell proliferation. nih.govresearchgate.net

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. Two compounds from this series demonstrated an ability to reduce the growth of several hematological cancer cell lines and increase the expression of apoptosis-promoting genes like p53 and Bax. mdpi.com In another study, 3,5-bis(benzylidene)-4-piperidones were found to be highly toxic to various human carcinoma cell lines while being less so towards non-malignant cells, indicating tumor-selective toxicity. mdpi.com Other research has explored highly functionalized piperidines, which showed varying degrees of toxicity against cancer cell lines such as U251, MCF7, and NCI-H460. researchgate.net The development of 3,3-disubstituted piperidines as inhibitors of the HDM2-p53 interaction represents a targeted approach to cancer therapy, with some analogues demonstrating tumor regression in human cancer xenograft models. nih.gov

| Compound Class | Research Model | Key Findings | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth and increased expression of p53 and Bax genes | mdpi.com |

| 3,5-bis(benzylidene)-4-piperidones | Oral and colon cancer cell lines | Demonstrated tumor-selective toxicity | mdpi.com |

| 3,3-disubstituted piperidines | Human cancer xenograft models (mice) | Acted as potent HDM2-p53 inhibitors, leading to tumor regression | nih.gov |

| 3-(piperazinylmethyl)benzofuran derivatives | Pancreatic (Panc-1), breast (MCF-7), lung (A549) cancer cell lines | Showed potent antiproliferative activities | nih.gov |

Anti-Inflammatory Research

The anti-inflammatory potential of piperidine analogues is another active area of investigation. biointerfaceresearch.com In one study, the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) was tested for its effects on acute and chronic inflammation. In a carrageenan-induced paw edema model in rats, this compound significantly decreased swelling. nih.gov It also inhibited the increase in capillary permeability induced by hyaluronidase. nih.gov The development of MAGL (monoacylglycerol lipase) inhibitors based on benzylpiperidine structures is also relevant, as MAGL degradation of 2-arachidonoylglycerol (B1664049) generates arachidonic acid, a precursor to pro-inflammatory prostaglandins. unisi.it

Antimicrobial and Antiviral Research

The utility of the piperidine ring extends to the development of antimicrobial and antiviral agents.

In the realm of antimicrobial research, various piperidine derivatives have been synthesized and screened for activity against bacterial and fungal pathogens. One study investigated the in vitro antibacterial and antifungal activities of compounds synthesized from 1,2,3,5-tetrahalogeno benzenes, with some piperidine-containing derivatives inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans, with MIC values ranging from 32-512 µg/ml. nih.gov Another study synthesized (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate and found it to be active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net

Regarding antiviral research, new derivatives of N-substituted piperidines have been synthesized and evaluated for their effectiveness against influenza viruses. Studies have shown that certain synthesized compounds are effective against the influenza A/H1N1 virus in vitro when compared to commercial antiviral drugs. researchgate.netnih.gov The broad potential of nitrogen-containing heterocycles, including piperidines, as a source for antiviral agents continues to be an area of significant scientific interest. mdpi.com

| Compound Name/Class |

|---|

| 3-(3-Methyl-benzyl)-piperidine |

| Cinnamamide-piperidine and piperazine derivatives |

| Piperidine urea derivatives |

| N-benzylpiperidine (NBP) hybrids |

| Piperine |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones |

| 3,5-bis(benzylidene)-4-piperidones |

| 3,3-disubstituted piperidines |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate |

| N-substituted piperidines |

Analgesic Potential in Research Settings

The piperidine ring is a crucial structural motif found in numerous clinically significant analgesic agents, most notably morphine and its derivatives. longdom.orgtandfonline.comlongdom.org This has spurred extensive research into synthetic piperidine-containing compounds as potential novel analgesics. longdom.org The core concept often revolves around the structure-activity relationship (SAR) of morphine, which identifies the piperidine moiety as essential for its analgesic effects. longdom.orglongdom.org Consequently, scientists have focused on developing new piperidine derivatives with the aim of achieving potent analgesic activity, potentially with fewer side effects than traditional opioids. longdom.orglongdom.org Research in this area utilizes various in vivo and in silico models to evaluate the efficacy and mechanisms of these novel compounds.

Research into the analgesic properties of piperidine analogues often involves synthesizing a series of related compounds and evaluating their effects in established animal models of pain. Common methods include thermal models like the tail-flick or tail immersion test and chemical-induced pain models like the writhing test. tandfonline.compjps.pk

One area of investigation focuses on 4-amino methyl piperidine derivatives. In a particular study, a series of these compounds were synthesized and tested for analgesic potential. The writhing test, which assesses visceral pain, revealed that one derivative, designated HN58, demonstrated excellent analgesic activity, achieving 100% inhibition. tandfonline.com The involvement of the µ-opioid receptor in the action of HN58 was suggested by the reduction of its analgesic effect when administered with naloxone, an opioid receptor antagonist. tandfonline.com

Another study explored derivatives of 4-piperidinopiperidine (B42443) (PP) and 4-amino methylpiperidine (AMP). The analgesic activity was assessed using the in vivo tail immersion method. The results indicated that several derivatives exhibited more potent analgesia than the parent compounds. longdom.orglongdom.org Notably, compounds designated PP1, AMP5, and AMP6 showed highly significant analgesic effects and a long duration of action. longdom.orglongdom.org Specifically, the bromobenzyl derivative AMP9 and the dinitro benzoyl derivative AMP7 also displayed potent analgesia. longdom.org

Further research on alkyl piperidine derivatives also showed varying degrees of analgesic activity when compared to the standard, pethidine. pjps.pk It was observed that substitutions on the phenyl ring played a role in the analgesic effects, with some derivatives showing a rapid onset of action and significant activity that persisted for up to 180 minutes. pjps.pk

The mechanism of action for many of these piperidine-based analgesics is linked to their interaction with the central nervous system, particularly the G-protein coupled opioid receptors. longdom.org Molecular docking studies have been employed to understand the binding affinity of these synthesized derivatives to the mu-opioid receptor, providing insights for future drug design. longdom.orgtandfonline.com For instance, docking results have helped to explain the good binding affinity of certain derivatives and their potential interactions with key residues in the receptor's binding pocket, such as Q124, D147, and Y148. tandfonline.com

However, not all piperidine derivatives exert their analgesic effects through opioid receptors. One study investigating compounds AGV-22 and AGV-23 found that their analgesic mechanism is not associated with the activation of opioid receptors, as their effects were not blocked by naloxone. researchgate.net This suggests that other pathways may be involved in the analgesic properties of certain piperidine analogues.

Interactive Data Tables

Table 1: Analgesic Activity of Selected Piperidine Derivatives

| Compound ID | Parent Compound | Key Structural Feature | Observed Analgesic Effect | Potential Mechanism |

| HN58 | 4-amino methyl piperidine | Not Specified | 100% inhibition in writhing test tandfonline.com | µ-opioid receptor involvement tandfonline.com |

| PP1 | 4-piperidinopiperidine | Not Specified | Prominent and persistent analgesia longdom.orglongdom.org | Mu-opioid receptor interaction longdom.org |

| AMP5 | 4-amino methylpiperidine | Not Specified | Highly significant analgesia longdom.orglongdom.org | Mu-opioid receptor interaction longdom.org |

| AMP6 | 4-amino methylpiperidine | Not Specified | Highly significant analgesia longdom.orglongdom.org | Mu-opioid receptor interaction longdom.org |

| AMP7 | 4-amino methylpiperidine | Dinitro benzoyl derivative | Potent analgesia with rapid onset longdom.org | Mu-opioid receptor interaction longdom.org |

| AMP9 | 4-amino methylpiperidine | Bromobenzyl derivative | Potent nociception similar to AMP7 longdom.org | Mu-opioid receptor interaction longdom.org |

| AGV-22 | Piperidine Derivative | Substitution at 1st and 4th positions | Analgesic effect observed researchgate.net | Not associated with opioid receptors researchgate.net |

| AGV-23 | Piperidine Derivative | Substitution at 1st and 4th positions | Analgesic effect observed researchgate.net | Not associated with opioid receptors researchgate.net |

Future Directions and Emerging Research Avenues for 3 3 Methyl Benzyl Piperidine Chemistry and Biology

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing catalytic and atom-economical methods. For instance, strategies involving the catalytic hydrogenation of pyridine (B92270) precursors or the cyclization of diamine feedstocks using zeolites could offer more direct and greener pathways. nih.gov Innovations in C-H activation and cross-coupling reactions, such as Sonogashira coupling, could provide novel methods for functionalizing the piperidine (B6355638) or benzyl (B1604629) rings late in the synthetic sequence, allowing for the rapid generation of diverse analogs. mdpi.com The exploration of photocatalysis and other sustainable energy sources could also enable new bond formations under mild conditions, reducing energy consumption and waste. hilarispublisher.com

A comparison of a potential traditional route with a prospective sustainable route is outlined below.

Table 1: Comparison of Synthetic Approaches for 3-Substituted Piperidines

| Feature | Traditional Synthetic Route | Future Sustainable Route |

|---|---|---|

| Starting Materials | Multi-step synthesis from less complex precursors. | Readily available feedstocks (e.g., substituted pyridines). nih.gov |

| Key Reactions | Grignard reactions, reductions with metal hydrides. | Catalytic hydrogenation, C-H functionalization, photoredox catalysis. hilarispublisher.com |

| Number of Steps | Often requires multiple protection/deprotection steps. | Fewer steps, potentially one-pot reactions. |

| Reagents | Stoichiometric, often hazardous reagents. | Catalytic amounts of reagents, safer solvents. |

| Waste Generation | High E-Factor (Environmental Factor). | Low E-Factor, high atom economy. |

Advanced Computational Modeling for Predictive Biology and Design

Computational biomodeling has become an indispensable tool in modern drug discovery, offering a way to predict a compound's biological activity and properties before committing to laborious synthesis. stmjournals.com For 3-(3-Methyl-benzyl)-piperidine, advanced computational modeling can accelerate its development significantly.

Molecular Docking: This technique can be used to screen large virtual libraries of potential biological targets, predicting the binding mode and affinity of this compound. This can identify potential therapeutic applications, such as an inhibitor for enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how the compound interacts with its target protein over time, confirming the stability of predicted binding poses and revealing key interactions that are crucial for affinity. stmjournals.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of analogs, 2D and 3D-QSAR models can be built. nih.gov These models correlate structural features with biological activity, enabling the design of new, more potent compounds. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, helping to identify potential liabilities early in the drug discovery process. nih.gov

Table 2: Application of Computational Models in this compound Research

| Computational Technique | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Virtual screening against protein targets (e.g., GPCRs, kinases, cholinesterases). | Binding affinity (Ki), binding pose, key residue interactions. nih.gov |

| MD Simulations | Analysis of ligand-protein complex stability. | Conformational changes, interaction stability over time, free energy of binding. nih.gov |

| 3D-QSAR | Model generation from a series of active analogs. | Predictive model for designing compounds with enhanced activity. nih.gov |

| ADMET Profiling | In silico pharmacokinetic and toxicity prediction. | Oral bioavailability, blood-brain barrier penetration, potential toxicity risks. |

Exploration of Multi-Targeting Approaches with Piperidine Scaffolds

Complex multifactorial diseases like neurodegenerative disorders or cancer often require therapeutic strategies that can modulate multiple biological targets simultaneously. The development of multi-target-directed ligands (MTDLs) is a promising paradigm to address this complexity. researchgate.net The N-benzylpiperidine scaffold is well-established in the design of MTDLs, for instance, as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease. nih.gov

The this compound core could serve as an excellent starting point for designing novel MTDLs. By strategically modifying the structure—for example, by adding functional groups to the piperidine nitrogen, the piperidine ring itself, or the benzyl moiety—it may be possible to achieve balanced activity against multiple targets. For example, one part of the molecule could be optimized to interact with a G protein-coupled receptor while another part inhibits a key enzyme in a related signaling pathway.

Future research would involve identifying relevant target combinations for a specific disease and then using structure-based design and the computational tools mentioned above to engineer derivatives of this compound with the desired polypharmacological profile.

Integration of Omics Technologies in Understanding Biological Responses

Once a biological activity is identified for this compound, "omics" technologies will be crucial for elucidating its mechanism of action and the broader cellular response. nih.gov These high-throughput methods provide a global view of molecular changes within a biological system. nih.govmdpi.com

Transcriptomics (RNA-Seq): Can reveal how the compound alters gene expression, pointing towards the cellular pathways it modulates.

Proteomics: Can identify the specific proteins that physically interact with the compound (target deconvolution) or whose expression levels change upon treatment. frontiersin.org

Metabolomics: Analyzes changes in the cellular metabolite profile, offering insights into how the compound affects metabolic pathways. researchgate.net

Integrating these different omics datasets can provide a comprehensive picture of the compound's biological effects, identify novel targets, discover biomarkers for its activity, and potentially uncover unexpected therapeutic applications. nih.govfrontiersin.org

Design and Synthesis of Advanced Probes for Mechanistic Elucidation

To rigorously study the interaction of this compound with its biological targets, it is essential to develop advanced chemical probes. These are modified versions of the parent compound that incorporate specific tags for detection or target identification, without significantly altering the original biological activity.

Future work in this area would involve the rational design and synthesis of several types of probes:

Fluorescent Probes: Attaching a fluorophore to a non-critical position of the molecule would allow for visualization of its subcellular localization and trafficking using microscopy.

Biotinylated Probes: A biotin tag enables the capture and isolation of target proteins from cell lysates (pull-down assays), which can then be identified by mass spectrometry.

Photo-affinity Probes: These probes contain a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. This allows for irreversible labeling and robust identification of the binding partners.

The synthesis of these specialized tools is a critical step in validating the targets identified through computational or proteomic methods and in providing a deeper understanding of the compound's mechanism of action at a molecular level. rsc.org

Q & A

Basic: What are the key synthetic routes for 3-(3-Methyl-benzyl)-piperidine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves alkylation or reductive amination of piperidine derivatives. For example, benzyl halides or carbonyl intermediates (e.g., benzaldehyde derivatives) are reacted with piperidine under basic conditions. Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .

- Catalyst Use: Palladium or nickel catalysts improve coupling efficiency in cross-coupling reactions .

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions like over-alkylation .

Yield discrepancies (e.g., 8% vs. 78% in similar derivatives) often arise from steric hindrance or competing pathways; systematic screening via Design of Experiments (DoE) can identify optimal conditions .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HPLC) for this compound derivatives?

Methodological Answer:

Contradictions in spectral data (e.g., unexpected peaks in -NMR or HPLC retention time shifts) require:

- Multi-Technique Validation: Cross-validate using -NMR, high-resolution mass spectrometry (HRMS), and IR to confirm functional groups .

- Dynamic HPLC Analysis: Adjust mobile phase composition (e.g., acetonitrile/water gradients) to improve peak resolution for impurities .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- Elemental Analysis: Verify C, H, N content (e.g., deviations ≤0.3% indicate high purity) .

- HPLC-PDA: Use photodiode array detection (254 nm) to quantify impurities; ≥95% peak area is acceptable for most research applications .

- Melting Point Analysis: Sharp melting ranges (±2°C) confirm crystalline homogeneity .

Advanced: How can factorial design improve the synthesis and pharmacological evaluation of this compound?

Methodological Answer:

A factorial design evaluates multiple variables (e.g., temperature, solvent, catalyst loading) simultaneously:

- Synthesis Optimization: Identify interactions between variables (e.g., high temperature + polar solvent increases yield but risks decomposition) .

- Pharmacological Screening: Test dose-response relationships and synergies with other bioactive compounds (e.g., IC determination in cytotoxicity assays) .

- Data Analysis Tools: Use software like COMSOL Multiphysics or RStudio for regression modeling and sensitivity analysis .

Advanced: What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?

Methodological Answer:

- Chiral Auxiliaries: Employ Evans oxazolidinones or Oppolzer’s sultams to control piperidine ring stereochemistry .

- Asymmetric Catalysis: Use Sharpless epoxidation or Noyori hydrogenation to install chiral centers .

- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak® IA) separate enantiomers, with optical rotation measurements validating enantiopurity .

Basic: How do researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

- Target Selection: Prioritize receptors (e.g., GPCRs, kinases) based on structural similarity to known piperidine-active compounds .

- Assay Types:

- Binding Assays: Radioligand displacement (e.g., -labeled competitors) .

- Functional Assays: cAMP accumulation or calcium flux measurements for GPCR activity .

- Controls: Include positive controls (e.g., known agonists/antagonists) and vehicle-only baselines .

Advanced: How can AI-driven tools enhance the discovery of novel this compound derivatives?

Methodological Answer:

- Virtual Screening: Train neural networks (e.g., DeepChem) on PubChem datasets to predict bioactivity or ADMET properties .

- Reaction Prediction: Use IBM RXN for retrosynthetic planning and side-reaction anticipation .

- Automated Workflows: Integrate robotic synthesis platforms with AI for high-throughput experimentation .

Advanced: How should researchers address discrepancies between computational predictions and experimental results in pharmacological studies?

Methodological Answer:

- Force Field Refinement: Adjust parameters in molecular dynamics simulations (e.g., AMBER, CHARMM) to better match experimental binding affinities .

- Meta-Analysis: Cross-reference QSAR models with experimental IC data to identify outliers .

- Experimental Replication: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out procedural artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.